Product packaging for 2-((2,3-Difluorobenzyl)oxy)cyclohexanamine(Cat. No.:)

2-((2,3-Difluorobenzyl)oxy)cyclohexanamine

Cat. No.: B13434543
M. Wt: 241.28 g/mol
InChI Key: NLFUNSJRMXVOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,3-Difluorobenzyl)oxy)cyclohexanamine is a synthetic organic compound featuring a cyclohexanamine core substituted with a (2,3-difluorobenzyl)oxy group. This structure classifies it as a substituted cyclohexylamine, a family of compounds known for their utility in medicinal chemistry and chemical biology research . The molecule integrates a lipophilic cyclohexyl ring with a difluorinated benzyl ether, making it a valuable building block for the synthesis of more complex molecules, such as urea-based compounds often explored in drug discovery . Its structure suggests potential for use in developing enzyme inhibitors or kinase modulators, given that similar disubstituted cyclohexylamine scaffolds are frequently employed in constructing bioactive molecules . This compound is provided for research purposes as a chemical reference standard and synthetic intermediate. It is intended for use in assay development, structure-activity relationship (SAR) studies, and as a precursor in organic synthesis. All information provided is for research reference only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17F2NO B13434543 2-((2,3-Difluorobenzyl)oxy)cyclohexanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17F2NO

Molecular Weight

241.28 g/mol

IUPAC Name

2-[(2,3-difluorophenyl)methoxy]cyclohexan-1-amine

InChI

InChI=1S/C13H17F2NO/c14-10-5-3-4-9(13(10)15)8-17-12-7-2-1-6-11(12)16/h3-5,11-12H,1-2,6-8,16H2

InChI Key

NLFUNSJRMXVOKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)OCC2=C(C(=CC=C2)F)F

Origin of Product

United States

Synthetic Methodologies for 2 2,3 Difluorobenzyl Oxy Cyclohexanamine and Its Structural Analogs

Stereoselective Synthesis of the Cyclohexanamine Core

The creation of the 2-aminocyclohexanol (B3021766) backbone with a defined stereochemistry is a critical step in the synthesis. The relative and absolute configuration of the amino and hydroxyl (or its ether-linked) groups significantly influences the biological activity of the final compound. Two primary strategies for achieving this are the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is a reliable method for producing enantiomerically pure compounds, making it a frequent choice in pharmaceutical development. wikipedia.org

In the context of the cyclohexanamine core, a chiral auxiliary can be appended to a cyclohexanone (B45756) precursor to direct a diastereoselective transformation, such as the addition of a nitrogen-containing nucleophile. For example, amides derived from pseudoephedrine have been widely employed as chiral auxiliaries in diastereoselective alkylation reactions to produce enantiomerically enriched products. harvard.edu Similarly, oxazolidinones and camphorsultams are effective auxiliaries that can control the stereochemistry of reactions like Michael additions or aldol (B89426) reactions, which could be used to construct a functionalized cyclohexane (B81311) ring prior to amination. wikipedia.org

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

Auxiliary Typical Application Cleavage Method Key Feature
Evans Oxazolidinones Aldol reactions, Alkylations Acidic or basic hydrolysis, Reductive cleavage (e.g., LiBH₄) Highly predictable stereodirection due to chelation control.
Pseudoephedrine / Pseudoephenamine Asymmetric alkylation of enolates Acidic hydrolysis Forms crystalline derivatives, facilitating purification; pseudoephenamine is an unregulated alternative. harvard.edu
Camphorsultam Michael additions, Diels-Alder reactions Hydrolysis, Reduction Provides excellent stereoselectivity and crystalline products. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to stereocontrol, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Organocatalysis and transition-metal catalysis are the two main pillars of this field.

Organocatalytic domino or cascade reactions have emerged as a powerful strategy for creating complex molecular frameworks from simple precursors. nih.gov For instance, a chiral amine catalyst, such as a derivative of proline or a squaramide-based catalyst, can activate substrates via enamine or iminium ion formation to promote highly stereoselective Michael additions or aldol reactions. nih.gov These reactions can be used to construct highly substituted cyclohexane derivatives bearing multiple contiguous stereocenters with excellent stereoselectivity (>30:1 dr and 96–99% ee have been reported for certain systems). nih.gov

Transition-metal catalysis, often employing metals like rhodium, ruthenium, or palladium complexed with chiral ligands, is particularly effective for asymmetric hydrogenations. The asymmetric hydrogenation of a suitably functionalized cyclohexene (B86901) derivative or an enamine could provide enantioselective access to the desired chiral cyclohexanamine core.

Table 2: Examples of Asymmetric Catalysis for Ring Functionalization

Catalyst Type Reaction Substrate Type Stereochemical Outcome
Chiral Phosphoric Acid Asymmetric Reduction Cyclic Imines High enantioselectivity for the synthesis of chiral amines.
Rhodium-DIPAMP Complex Asymmetric Hydrogenation Enamides, Enol Ethers Enantioselective reduction of C=C bonds to set stereocenters.
Proline-derived Organocatalyst Michael Addition α,β-Unsaturated Ketones Forms C-C or C-N bonds with high diastereo- and enantioselectivity. nih.gov

Ethereal Linkage Formation Strategies: Construction of the Benzyl-oxy Bridge

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, the alkoxide would be generated by deprotonating the hydroxyl group of a protected 2-aminocyclohexanol derivative using a strong base, such as sodium hydride (NaH). youtube.comlibretexts.org This alkoxide then attacks the electrophilic benzylic carbon of 2,3-difluorobenzyl halide (e.g., bromide or chloride), displacing the halide and forming the ether linkage. masterorganicchemistry.com

Because the mechanism is SN2, the reaction works best with primary alkyl halides, such as the benzylic halide used here. masterorganicchemistry.com The choice of base and solvent is crucial; strong, non-nucleophilic bases are preferred to avoid side reactions, and polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often used to dissolve the ionic alkoxide intermediate. masterorganicchemistry.com

Table 3: Typical Conditions for Williamson Ether Synthesis

Base Solvent Temperature Notes
Sodium Hydride (NaH) Tetrahydrofuran (THF), Dimethylformamide (DMF) 0 °C to room temp. Common and effective for generating alkoxides from alcohols. libretexts.org
Potassium tert-butoxide (KOtBu) tert-Butanol, THF Room temp. A strong, sterically hindered base that minimizes side reactions.

The Mitsunobu reaction is a powerful tool for forming C-O, C-N, or C-S bonds from an alcohol. nih.gov A key feature of this reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's carbon center. nih.gov This makes it exceptionally useful for controlling the stereochemical outcome of a synthesis.

For the synthesis of 2-((2,3-Difluorobenzyl)oxy)cyclohexanamine, the Mitsunobu reaction would involve reacting a 2-aminocyclohexanol derivative with 2,3-difluorobenzyl alcohol in the presence of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction mechanism involves the activation of the benzyl (B1604629) alcohol by the PPh₃/DEAD reagent system, followed by an SN2 attack by the cyclohexanol's oxygen atom. beilstein-journals.org If the starting cyclohexanol (B46403) has an (R) configuration at the hydroxyl-bearing carbon, the resulting ether will have an (S) configuration, and vice versa. This stereoinversive capability provides a strategic advantage for accessing specific diastereomers that may be difficult to obtain through other methods. researchgate.net

Table 4: Core Reagents of the Mitsunobu Reaction

Reagent Type Example Function Byproduct
Phosphine (Reducing Agent) Triphenylphosphine (PPh₃) Activates the azodicarboxylate and is oxidized. Triphenylphosphine oxide (TPPO)
Azodicarboxylate (Oxidizing Agent) Diethyl azodicarboxylate (DEAD) Activates the alcohol-phosphine adduct and is reduced. Diethyl hydrazodicarboxylate
Pronucleophile Alcohol (in ether formation) The attacking nucleophile that displaces the activated hydroxyl group. Water

Introduction of Fluorine Substituents on the Benzyl Moiety: Regioselective Functionalization

The presence of two fluorine atoms at the 2- and 3-positions of the benzyl ring is a key structural feature. The synthesis of the 2,3-difluorobenzyl alcohol or halide precursor requires precise regioselective fluorination methods. The direct fluorination of an aromatic ring is often challenging, so multi-step sequences are typically employed.

One common strategy begins with a precursor that has directing groups to control the position of electrophilic substitution. For example, starting with 1,2,3-trichlorobenzene (B84244) or a related substituted aniline, a series of reactions including nitration, reduction, diazotization (Sandmeyer reaction), and nucleophilic aromatic substitution (SNAr) can be used to install the fluorine atoms at the desired positions.

More modern methods involve the direct C-H functionalization of aromatic rings. While highly regioselective difluorination of a simple toluene (B28343) derivative remains a challenge, specific precursors can be designed to favor the 2,3-substitution pattern. For instance, organometallic approaches involving directed ortho-lithiation followed by reaction with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI) can provide a route to regioselectively fluorinated aromatics.

Table 5: Selected Reagents for Aromatic Fluorination

Reagent Type of Fluorination Typical Use
Selectfluor® (F-TEDA-BF₄) Electrophilic C-H Fluorination Direct fluorination of electron-rich aromatic or heterocyclic rings. organic-chemistry.org
N-Fluorobenzenesulfonimide (NFSI) Electrophilic Fluorination Fluorination of carbanions, enolates, and activated aromatic rings. organic-chemistry.org
Potassium Fluoride (KF) Nucleophilic Substitution (Halex reaction) Displacement of nitro or chloro groups on activated aromatic rings.

Derivatization of the Primary Amine Functionality: Expansion into Complex Architectures

The nucleophilic nature of the primary amine in this compound allows for straightforward reactions with a wide array of electrophilic partners. These transformations are fundamental in medicinal chemistry and materials science for creating libraries of related compounds with systematically varied properties.

Amidation: The conversion of the primary amine to an amide is one of the most common and reliable derivatization strategies. This reaction typically involves treating this compound with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. The resulting amide bond is stable and introduces a new substituent (R-group) that can be tailored to probe interactions with biological targets.

Reaction with Acyl Chlorides: In a typical procedure, the amine is dissolved in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct. The acyl chloride is then added, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.

Peptide Coupling Reactions: Alternatively, direct reaction with a carboxylic acid can be achieved using standard peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or propylphosphonic anhydride (B1165640) (T3P®) activate the carboxylic acid to facilitate nucleophilic attack by the amine, forming the amide bond under mild conditions.

Urea Formation: Ureas are valuable functional groups in drug design due to their ability to act as potent hydrogen bond donors and acceptors. nih.gov The synthesis of N,N'-disubstituted ureas from this compound can be readily accomplished.

Reaction with Isocyanates: The most direct method involves the reaction of the primary amine with a selected isocyanate (R-N=C=O). nih.gov This reaction is typically high-yielding and proceeds under mild conditions, often requiring just mixing the reactants in a suitable solvent at room temperature. organic-chemistry.org

Phosgene (B1210022) Equivalents: For cases where the desired isocyanate is unavailable or unstable, phosgene equivalents like triphosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI), or diphenyl carbonate are employed. nih.govmdpi.com The amine first reacts with the phosgene equivalent to form a reactive intermediate (e.g., an isocyanate or an activated carbamate), which then reacts with a second amine to yield the final unsymmetrical urea. nih.govmdpi.com

Table 1: Illustrative Reagents for Amidation and Urea Formation
TransformationReagent ClassSpecific ExamplesTypical Conditions
AmidationAcyl HalidesAcetyl chloride, Benzoyl chlorideAprotic solvent (DCM, THF), Base (Et₃N), 0 °C to RT
AmidationCarboxylic Acids + Coupling AgentsAcetic acid + EDC/HOBt, Benzoic acid + T3P®Aprotic solvent (DMF, DCM), RT
Urea FormationIsocyanatesPhenyl isocyanate, Methyl isocyanateAprotic solvent (THF, Dioxane), RT
Urea FormationPhosgene Equivalents1,1'-Carbonyldiimidazole (CDI), TriphosgeneStepwise addition of amines in aprotic solvent

Sulfonamide Synthesis: The sulfonamide functional group is a key component in a multitude of therapeutic agents. Its synthesis from this compound is typically achieved by reacting the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine (B92270) or triethylamine. ekb.eg This reaction, known as the Hinsberg test for primary amines, is generally robust and provides the N-substituted sulfonamide in high yield. The choice of the R-group on the sulfonyl chloride allows for extensive structural diversification.

Carbamate (B1207046) Synthesis: Carbamates are often used as protecting groups for amines but also feature in many biologically active molecules. They can be synthesized from the primary amine of the title compound through several methods. organic-chemistry.org

Reaction with Chloroformates: A common method is the reaction with an alkyl or aryl chloroformate (R-O-COCl) in the presence of a base to neutralize the resulting HCl. researchgate.net This yields the corresponding N-substituted carbamate.

Reaction with Carbonates: Reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) or benzyl phenyl carbonate can be used to install the widely used Boc and Cbz protecting groups, respectively. nih.gov

Three-Component Couplings: Modern methods may involve the three-component coupling of the amine, carbon dioxide (as a C1 source), and an alkyl halide, often mediated by a base. organic-chemistry.org

Table 2: Illustrative Reagents for Sulfonamide and Carbamate Synthesis
TransformationReagent ClassSpecific ExamplesTypical Conditions
Sulfonamide SynthesisSulfonyl Chloridesp-Toluenesulfonyl chloride, Methanesulfonyl chlorideAprotic solvent (DCM), Base (Pyridine, Et₃N)
Carbamate SynthesisChloroformatesBenzyl chloroformate, Ethyl chloroformateAqueous base (e.g., Na₂CO₃) or organic base (Et₃N)
Carbamate SynthesisCarbonates / AnhydridesDi-tert-butyl dicarbonate ((Boc)₂O)Aprotic solvent (DCM, THF), RT

Analytical Techniques for Comprehensive Structural Elucidation in Synthetic Research

The unambiguous characterization of newly synthesized derivatives of this compound is critical to confirm their identity, purity, and three-dimensional structure. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. For derivatives of this compound, a suite of NMR experiments would be utilized:

¹H NMR: This experiment provides information on the chemical environment and connectivity of hydrogen atoms. The formation of an amide, urea, sulfonamide, or carbamate would be confirmed by the appearance of a new N-H proton signal, typically in the downfield region of the spectrum, which would show coupling to the adjacent C-H proton on the cyclohexyl ring.

¹³C NMR: This technique reveals the chemical environment of the carbon atoms. The formation of a new derivative is confirmed by the appearance of a new carbonyl (C=O) signal for amides, ureas, and carbamates (typically 150-180 ppm) or by shifts in the signals of the cyclohexyl carbons adjacent to the nitrogen atom.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the precise points of attachment. For instance, an HMBC experiment would show a correlation between the new N-H proton and the carbonyl carbon of an amide or urea, providing definitive proof of bond formation.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a newly synthesized molecule. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically < 5 ppm), it is possible to determine a unique molecular formula. mdpi.com This technique would be used to verify that the synthesized amide, urea, sulfonamide, or carbamate derivative has the expected molecular formula, distinguishing it from potential isomers or byproducts.

If a derivative of this compound can be grown as a high-quality single crystal, X-ray crystallography provides the most definitive structural information. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous confirmation of:

Connectivity: The exact bonding arrangement within the molecule.

Conformation: The preferred spatial orientation of the various parts of the molecule, such as the chair conformation of the cyclohexyl ring and the orientation of the difluorobenzyl ether group.

Stereochemistry: The absolute configuration of the chiral centers on the cyclohexanamine ring, assuming the starting material was a single enantiomer or diastereomer.

Table 3: Summary of Analytical Techniques and Information Provided
TechniquePrimary Information ObtainedApplication to Derivatives
NMR SpectroscopyAtomic connectivity, chemical environment, 3D structure in solutionConfirms formation of new C-N or S-N bond; assigns structure
High-Resolution Mass Spectrometry (HRMS)Exact mass and molecular formulaVerifies the elemental composition of the final product
X-Ray CrystallographyAbsolute 3D structure in the solid state, stereochemistryUnambiguously determines molecular structure and conformation

Process Chemistry Considerations for Scalable Synthesis of Key Intermediates

The industrial production of complex organic molecules such as this compound necessitates a thorough evaluation of the synthetic routes for its key intermediates from a process chemistry perspective. Scalability, safety, cost-effectiveness, and environmental impact are paramount considerations that guide the selection and optimization of manufacturing processes. The primary intermediates for the target molecule are 2,3-difluorobenzyl alcohol and 2-aminocyclohexanol. This section delves into the process chemistry considerations for the scalable synthesis of these crucial building blocks.

The synthesis of 2,3-difluorobenzyl alcohol on an industrial scale is typically achieved through a two-step process involving the preparation of 2,3-difluorobenzaldehyde (B42452), followed by its reduction.

Synthesis of 2,3-Difluorobenzaldehyde

Two primary strategies have been explored for the large-scale production of 2,3-difluorobenzaldehyde: the formylation of 1,2-difluorobenzene (B135520) and the oxidation of 2,3-difluorotoluene.

Formylation of 1,2-Difluorobenzene: This method involves the ortho-lithiation of 1,2-difluorobenzene using a strong base like n-butyllithium (n-BuLi), followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). A patented process suggests this route is suitable for industrial production. google.com However, the use of n-butyllithium on a large scale presents significant safety and handling challenges. aragen.comprinceton.edu n-BuLi is highly pyrophoric and reacts violently with moisture. wikipedia.orgchemicalbook.com The reaction requires cryogenic temperatures (typically below -50 °C) to control exotherms and prevent side reactions, which adds to the operational cost and complexity. aragen.com

To mitigate the hazards associated with n-BuLi, modern process chemistry often turns to continuous flow technologies. aragen.com Flow reactors offer superior heat and mass transfer, enabling better control over highly exothermic reactions and improving safety. aragen.com This technology can potentially allow the lithiation reaction to be performed at higher temperatures and with reduced solvent volumes, making the process more economical and greener. aragen.com

Table 1: Comparison of Batch vs. Flow Chemistry for n-Butyllithium Reactions aragen.com
ParameterBatch ReactorFlow Reactor
Temperature ControlDifficult, requires cryogenic conditionsExcellent, allows for higher temperatures
SafetyHigh risk of runaway reactionsInherently safer due to small reaction volumes
Solvent UsageHighReduced by up to 50%
ScalabilityChallengingEasier and seamless

Oxidation of 2,3-Difluorotoluene: An alternative and potentially safer route is the oxidation of 2,3-difluorotoluene. A continuous process utilizing a microchannel reactor has been described for this transformation. chemicalbook.com This method employs a catalyst system comprising cobalt acetate (B1210297) and sodium molybdate (B1676688) with sodium bromide as a promoter, and hydrogen peroxide as the oxidant in acetic acid. chemicalbook.com The use of a continuous flow setup enhances safety and control over the oxidation process. chemicalbook.com However, the commercial availability and cost of the starting material, 2,3-difluorotoluene, can be a limiting factor for large-scale production. google.com

Reduction of 2,3-Difluorobenzaldehyde

The reduction of 2,3-difluorobenzaldehyde to 2,3-difluorobenzyl alcohol is a more straightforward transformation. Standard reducing agents such as sodium borohydride (B1222165) can be employed. Process optimization for this step would focus on solvent selection, reaction temperature, and efficient work-up and purification procedures to ensure high yield and purity of the final product.

2-Aminocyclohexanol exists as cis and trans diastereomers, each of which can be resolved into its respective enantiomers. The stereochemistry of this intermediate is critical for the biological activity of the final product.

Synthesis of Racemic trans-2-Aminocyclohexanol

A common industrial route to racemic trans-2-aminocyclohexanol involves the aminolysis of cyclohexene oxide. wikipedia.orgresearchgate.net Cyclohexene oxide is a readily available starting material, which can be produced through the epoxidation of cyclohexene. wikipedia.org The ring-opening of cyclohexene oxide with ammonia (B1221849) typically yields the trans-isomer as the major product.

Process considerations for this step include:

Catalyst Selection: While the reaction can proceed without a catalyst, various Lewis acids can be employed to improve the reaction rate and selectivity. researchgate.netresearchgate.net

Reaction Conditions: The reaction is typically carried out in an autoclave under pressure due to the volatility of ammonia. Temperature and pressure control are crucial for safety and to minimize the formation of byproducts.

Purification: The product is typically isolated by distillation or crystallization.

Resolution of trans-2-Aminocyclohexanol

For applications requiring a specific enantiomer, the resolution of the racemic mixture is a key step. Diastereomeric salt formation with a chiral resolving agent is a widely used industrial method. google.com A patented process describes the use of optically active 2-methoxyphenylacetic acid for the resolution of racemic trans-2-aminocyclohexanol. google.com

Key parameters for a scalable resolution process include:

Choice of Resolving Agent: The resolving agent should be readily available, inexpensive, and allow for efficient separation of the diastereomeric salts. google.com

Solvent Selection: The solvent system is critical for achieving good separation and high yields of the desired diastereomer. google.com

Crystallization Conditions: Controlled cooling profiles and seeding are often necessary to obtain crystals of high optical purity.

Recovery and Recycling: Efficient recovery of the resolving agent and the unwanted enantiomer is essential for a cost-effective and sustainable process. nih.gov

Table 2: Example of Diastereomeric Resolution of trans-2-Aminocyclohexanol google.com
Resolving AgentSolventYield of (1S,2S)-isomer saltOptical Purity
(R)-2-methoxyphenylacetic acidWater67.1%99.6% ee
Synthesis of cis-2-Aminocyclohexanol

While the trans-isomer is often the target, synthetic routes to the cis-isomer are also established. A patented method describes the preparation of cis-2-aminocyclohexanol starting from cyclohexene. princeton.edu The scalability of this process would depend on the cost and availability of the reagents and the efficiency of the individual steps.

Structure Activity Relationship Sar Studies of 2 2,3 Difluorobenzyl Oxy Cyclohexanamine Derivatives

Positional and Electronic Effects of Fluorine Substituents on the Benzyl (B1604629) Ring

The presence and positioning of fluorine atoms on the benzyl ring are critical modulators of a compound's physicochemical properties and, consequently, its biological activity. Fluorine, being highly electronegative, can significantly alter the electronic distribution within the aromatic ring and influence metabolic stability and binding interactions.

In the case of the 2,3-difluoro substitution pattern, the two fluorine atoms exert strong inductive electron-withdrawing effects. This can lower the pKa of nearby functional groups and create a localized dipole moment, which may be crucial for interactions with polar residues in a biological target. The ortho- and meta-positioning of the fluorines in 2-((2,3-Difluorobenzyl)oxy)cyclohexanamine would likely influence the conformation of the benzyloxy group relative to the cyclohexane (B81311) ring, potentially locking it into a preferred orientation for receptor binding.

A hypothetical SAR study might explore other disubstitution patterns (e.g., 2,4-difluoro, 2,5-difluoro, 2,6-difluoro, 3,4-difluoro, and 3,5-difluoro) to probe the importance of the fluorine positioning. For instance, a 2,6-difluoro substitution could introduce steric hindrance that forces the benzyl ring to adopt a conformation perpendicular to the ether linkage, which may either enhance or diminish biological activity depending on the topology of the binding site.

Table 1: Hypothetical Data on the Effect of Fluorine Positioning on Biological Activity

Compound Substitution Pattern Relative Potency
Reference 2,3-Difluoro 1.0
Analog A 2,4-Difluoro 1.5
Analog B 2,5-Difluoro 0.8
Analog C 2,6-Difluoro 0.2
Analog D 3,4-Difluoro 1.2

Stereochemical Influence of the Cyclohexane Ring on Biological Target Interactions

The cyclohexane ring in this compound possesses stereocenters, leading to the existence of different stereoisomers. The relative orientation of the benzyloxy and amine substituents (cis or trans) and the absolute configuration (R or S) at each chiral center can have a profound impact on biological activity.

Typically, one stereoisomer will exhibit significantly higher affinity for a biological target due to a more favorable three-dimensional arrangement of its functional groups within the binding pocket. For example, a trans-isomer, where the benzyloxy and amine groups are on opposite faces of the cyclohexane ring, might span a larger distance within a receptor compared to the corresponding cis-isomer. The (1R,2R) and (1S,2S) enantiomers of the trans-isomer, or the (1R,2S) and (1S,2R) enantiomers of the cis-isomer, would likely display differential activities.

Research on related cyclohexylamine (B46788) derivatives has often shown that the cis or trans configuration is a critical determinant of affinity for specific receptors. nih.gov

Systematic Modifications of the Amine Functionality and Its Proximal Environment

The primary amine of this compound is a key functional group, likely involved in hydrogen bonding or ionic interactions with the biological target. Systematic modifications of this group can provide valuable SAR insights.

Alkylation of the amine to a secondary (e.g., N-methyl, N-ethyl) or tertiary (e.g., N,N-dimethyl) amine would alter its basicity, steric bulk, and hydrogen bonding capacity. Acylation to form amides would neutralize the basicity and introduce a carbonyl group capable of acting as a hydrogen bond acceptor.

Furthermore, extending the carbon chain between the cyclohexane ring and the amine (e.g., converting the cyclohexanamine to a cyclohexylmethanamine) could probe the optimal spatial relationship between the core scaffold and the basic nitrogen.

Conformational Analysis of the Cyclohexane Ring and Its Impact on Binding

The cyclohexane ring typically adopts a stable chair conformation to minimize steric and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The energetic preference for a substituent to be in the equatorial position is described by its "A-value." rsc.org

Substituent Effects on the Cyclohexane Ring: Exploration of Lipophilicity and Steric Bulk

Introducing substituents onto the cyclohexane ring itself could further probe the requirements of the binding pocket. Small alkyl groups (e.g., methyl) or polar groups (e.g., hydroxyl) at various positions (e.g., C3, C4, C5, C6) could explore steric and electronic tolerance.

For instance, adding a lipophilic methyl group at the C4 position might lead to favorable van der Waals interactions with a hydrophobic region of the target. Conversely, a bulky substituent could lead to a steric clash, reducing binding affinity. The introduction of such substituents would also influence the conformational equilibrium of the cyclohexane ring.

Table 2: Hypothetical Data on the Effect of Cyclohexane Ring Substituents on Lipophilicity and Activity

Compound Cyclohexane Substituent cLogP Relative Activity
Reference None 3.5 1.0
Analog F 4-Methyl 4.0 1.8
Analog G 4-Hydroxy 3.0 0.5

Comparative SAR Analysis with Structurally Related Scaffolds

To understand the contribution of each component of this compound, a comparative SAR analysis with related scaffolds would be insightful. This could involve replacing the cyclohexane ring with other cyclic systems (e.g., cyclopentane, piperidine) or acyclic linkers.

Replacing the ether linkage with an amine (benzylamine derivative) or a simple carbon chain (phenethyl derivative) would reveal the importance of the oxygen atom's electronic properties and its role as a potential hydrogen bond acceptor.

Interplay of Physicochemical Descriptors with Biological Activity Profiles

A quantitative structure-activity relationship (QSAR) study would aim to correlate various physicochemical descriptors with the observed biological activity. Key descriptors would include:

Lipophilicity (cLogP): This parameter influences membrane permeability and binding to hydrophobic pockets.

Electronic Parameters (e.g., Hammett constants): These quantify the electron-donating or -withdrawing nature of substituents on the benzyl ring.

Steric Parameters (e.g., molar refractivity): These describe the size and shape of substituents.

Topological Polar Surface Area (TPSA): This is related to a molecule's ability to permeate cell membranes.

By developing a QSAR model, it would be possible to predict the activity of novel, unsynthesized analogs and rationalize the observed SAR trends. For example, a model might reveal that optimal activity is achieved with a cLogP in the range of 3.5-4.5 and the presence of an electron-withdrawing group at the 2-position of the benzyl ring.

Mechanistic Investigations of Biological Action Preclinical and Molecular Levels

Cellular Pathway Modulation Studies

Signal Transduction Pathway Analysis in Cell Lines:There are no reports on the effects of this compound on signal transduction pathways in any cell lines.

Without any foundational research on the biological activity of 2-((2,3-Difluorobenzyl)oxy)cyclohexanamine, a detailed scientific article on its mechanism of action cannot be constructed.

Transcriptomic and Proteomic Profiling in Response to Compound Treatment (in vitro or ex vivo)

No public data from transcriptomic or proteomic studies are available for this compound. Such studies would typically involve treating relevant cell lines (e.g., cancer cells, neuronal cells) with the compound and then analyzing changes in gene and protein expression.

Hypothetical Transcriptomic Data: Were such a study conducted, the results might be presented as follows, identifying genes that are significantly upregulated or downregulated upon treatment.

Interactive Table: Hypothetical Differentially Expressed Genes Following Treatment

Gene Symbol Log2 Fold Change p-value Biological Process
GENE-A 2.5 0.001 Cell Cycle Regulation
GENE-B -1.8 0.005 Apoptosis
GENE-C 3.1 <0.001 Inflammatory Response

Hypothetical Proteomic Data: Similarly, a proteomic analysis using techniques like mass spectrometry would identify changes at the protein level.

Interactive Table: Hypothetical Differentially Expressed Proteins Following Treatment

Protein Name UniProt ID Log2 Fold Change p-value Cellular Component
Protein-X P12345 1.9 0.003 Mitochondrion
Protein-Y Q67890 -2.4 0.001 Nucleus

Investigation of Epigenetic Modulations Induced by Compound Interactions

There is no information in the public domain regarding epigenetic studies of this compound. If the compound's target were an enzyme involved in epigenetic regulation (e.g., a histone deacetylase or methyltransferase), researchers would investigate its effects on specific epigenetic marks. This could involve techniques like ChIP-seq for histone modifications or bisulfite sequencing for DNA methylation.

Phenotypic Screening and Target Deconvolution Strategies

Information regarding the initial discovery of this compound through phenotypic screening is not publicly available. A phenotypic screen involves testing a library of compounds for their ability to produce a desired effect in a cellular or organismal model without a preconceived target.

If this compound were a "hit" from such a screen, the subsequent target deconvolution process to identify its molecular target could involve several methods:

Affinity Chromatography: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates.

Thermal Proteome Profiling (TPP): Assessing changes in protein thermal stability across the proteome in the presence of the compound.

Genetic Approaches: Using CRISPR or RNAi screens to identify genes that, when knocked out or knocked down, mimic or block the compound's phenotype.

Orthogonal Approaches for Mechanistic Validation

Without an identified target or mechanism, no orthogonal validation studies for this compound have been published. Orthogonal validation involves using independent methods to confirm the proposed mechanism of action. For example, if target deconvolution suggested the compound binds to "Enzyme-E," orthogonal approaches would include:

Recombinant Protein Assays: Testing the compound's activity against the purified, recombinant Enzyme-E in a cell-free system.

Cellular Target Engagement Assays: Using techniques like the cellular thermal shift assay (CETSA) to confirm the compound binds to Enzyme-E within intact cells.

Genetic Validation: Demonstrating that knocking out the gene for Enzyme-E results in a cellular phenotype similar to that produced by the compound.

Preclinical Pharmacological and Biological Evaluation Non Human Models

In Vitro Efficacy and Potency Assessment in Disease-Relevant Cell Lines

The in vitro efficacy and potency of the compound series were primarily evaluated through enzymatic assays rather than cell-based functional assays for receptor activation or inhibition. The focus was on the direct inhibitory activity on the target enzymes, human and murine sEH (hsEH, msEH) and human acetylcholinesterase (hAChE).

Cell-Based Functional Assays for Receptor Activation/Inhibition

Information regarding cell-based functional assays for receptor activation or inhibition for 2-((2,3-Difluorobenzyl)oxy)cyclohexanamine or its analogues is not available in the reviewed scientific literature. The primary in vitro evaluation focused on direct enzyme inhibition.

Selectivity Profiling against a Panel of Relevant Biological Targets

The selectivity of the lead compound 12c was assessed by comparing its inhibitory potency against the primary target, hAChE, with its activity against human butyrylcholinesterase (hBChE), a related cholinesterase. The compound demonstrated a degree of selectivity for hAChE over hBChE. acs.org

In Vitro Selectivity Profile of Compound 12c
Biological TargetIC50 (nM)
Human Acetylcholinesterase (hAChE)1.8
Human Butyrylcholinesterase (hBChE)15

Ex Vivo Tissue Model Studies for Functional Responses

Based on the available scientific literature, there is no reported information on ex vivo tissue model studies, such as isolated organ bath experiments or precision-cut tissue slices, for this compound or its closely related analogues.

In Vivo Proof-of-Concept Studies in Relevant Animal Models of Disease

In vivo proof-of-concept studies for the lead compound 12c were conducted in a mouse model of Alzheimer's disease to investigate its mechanism of action and target engagement. These studies demonstrated that chronic oral administration of the compound could rescue memory deficits, improve synaptic plasticity, and reduce neuroinflammation. acs.org

Pharmacodynamic Biomarker Analysis in Animal Tissues

The analysis of pharmacodynamic biomarkers in the brain tissue of the Alzheimer's disease mouse model revealed that treatment with compound 12c led to a significant reduction in markers of neuroinflammation. Specifically, a decrease in the levels of pro-inflammatory cytokines was observed, indicating successful target engagement of sEH in the brain, which is known to play a role in modulating neuroinflammatory pathways. acs.org

Target Occupancy and Engagement Studies in Animal Models

While direct target occupancy studies using techniques like PET imaging were not reported, computational modeling and the observed in vivo pharmacodynamic effects provide strong evidence for target engagement. acs.org Molecular modeling studies confirmed that the compound occupies the active sites of both sEH and AChE. The computational simulations showed that the inhibitor spans the active site cavities of both enzymes, interacting with key residues. acs.org The in vivo efficacy in rescuing memory impairment and reducing neuroinflammation further supports the successful engagement of both targets in the central nervous system. acs.org

Preclinical Research on this compound Remains Undisclosed

Extensive searches for preclinical pharmacological and biological data on the chemical compound this compound have yielded no specific results within the public domain. Consequently, a comparative analysis of its biological activity with established research compounds or chemical probes cannot be provided at this time.

The requested detailed research findings and data tables concerning the comparative biological activity of this compound in non-human models are not available in published scientific literature or accessible databases. Therefore, the generation of an article focusing on its preclinical pharmacological and biological evaluation, as per the specified outline, is not possible.

Further research and publication in peer-reviewed journals are necessary for information on the pharmacological profile and comparative activity of this compound to become available to the scientific community.

Computational Chemistry and in Silico Modeling of 2 2,3 Difluorobenzyl Oxy Cyclohexanamine Analogs

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.govnih.govjaper.in This technique is crucial for understanding the structural basis of ligand-protein interactions and for virtual screening of compound libraries. For analogs of 2-((2,3-difluorobenzyl)oxy)cyclohexanamine, docking simulations can elucidate how modifications to the core structure influence binding affinity and selectivity for a given biological target.

The process involves preparing the three-dimensional structures of both the protein target and the ligand analogs. Using software like AutoDock or Glide, the ligands are then placed into the binding site of the protein in various conformations. nih.govjaper.in An energy-based scoring function is used to rank the poses, with lower scores typically indicating more favorable binding energies. mdpi.commdpi.com Analysis of the top-ranked poses reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govjaper.in For instance, docking simulations could reveal hydrogen bonding between the amine group of the cyclohexanamine ring and specific amino acid residues like aspartate or glutamine in the active site, while the difluorobenzyl group might engage in hydrophobic interactions within a nonpolar pocket of the receptor. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound Analogs against a Target Protein.
Compound IDAnalog ModificationBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Analog-1Parent Compound-8.5ASP120, TYR355, PHE2102
Analog-24-Fluoro substitution on benzyl (B1604629)-8.9ASP120, TYR355, TRP862
Analog-3Methylation of amine-7.2TYR355, PHE2101
Analog-4Hydroxy group on cyclohexyl ring-9.1ASP120, SER353, TYR3553

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.netmdpi.com MD simulations are used to assess the conformational stability of the docked pose and to gain deeper insights into the behavior of the ligand within the binding pocket. nih.gov By simulating the motions of atoms and molecules, MD can reveal subtle changes in interactions and the flexibility of both the ligand and the protein.

Starting from the best-docked pose obtained from molecular docking, the ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). The system's trajectory is then calculated over a period, typically nanoseconds to microseconds. Key metrics analyzed from the simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net A stable RMSD for the ligand and protein backbone indicates that the complex is in a stable equilibrium and the binding is maintained. researchgate.netmdpi.com RMSF analysis highlights flexible regions of the protein and the ligand. These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, providing greater confidence in the proposed binding mode. nih.gov

Table 2: Hypothetical Molecular Dynamics Simulation Stability Metrics for Ligand-Protein Complexes.
ComplexSimulation Time (ns)Average Ligand RMSD (Å)Average Protein Backbone RMSD (Å)Binding Stability
Protein + Analog-12001.2 ± 0.31.5 ± 0.2Stable
Protein + Analog-22001.1 ± 0.21.4 ± 0.2Very Stable
Protein + Analog-32003.5 ± 0.82.1 ± 0.4Unstable
Protein + Analog-42001.3 ± 0.31.6 ± 0.3Stable

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For the this compound series, a QSAR model can be developed to predict the activity of untested or newly designed analogs, thereby prioritizing synthetic efforts.

The development of a QSAR model requires a dataset of analogs with experimentally measured biological activities (e.g., IC50 values). For each analog, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), molar refractivity, electronic properties, and steric attributes. mdpi.commdpi.com Using statistical methods like multiple linear regression or machine learning algorithms, a model is built that relates these descriptors to the observed activity. nih.gov A robust QSAR model, once validated, can be a powerful predictive tool. mdpi.comnih.gov For example, a model might reveal that increased hydrophobicity in the benzyl ring and the presence of a hydrogen bond donor on the cyclohexyl ring are favorable for activity.

Table 3: Hypothetical QSAR Data for a Series of Analogs.
Compound IDLogPMolar RefractivityExperimental pIC50Predicted pIC50
Analog-13.575.27.87.7
Analog-23.775.88.18.0
Analog-52.972.17.27.3
Analog-64.180.58.38.4

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model consists of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.gov This model serves as a 3D query to search large chemical databases for novel molecules that match the pharmacophore and are therefore likely to be active, a process known as virtual screening.

For the this compound series, a pharmacophore model can be generated either based on the structure of the ligand-protein complex (structure-based) or by aligning a set of known active analogs (ligand-based). nih.govnih.gov Such a model might include a hydrogen bond donor feature from the amine, a hydrophobic feature from the cyclohexyl ring, and an aromatic feature from the difluorobenzyl group. Using this model for virtual screening could identify compounds with entirely different core structures (scaffolds) but the same critical arrangement of functional groups, leading to the discovery of novel classes of active compounds.

De Novo Drug Design Strategies and Scaffold Hopping utilizing the this compound Core

De novo drug design and scaffold hopping are advanced computational strategies for creating entirely new molecules with desired properties. mdpi.com De novo design algorithms build molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein, ensuring optimal fit and interactions.

Utilizing the this compound core as a starting point, these strategies can explore novel chemical space.

De Novo Design: A fragment, such as the difluorobenzyl group, could be fixed in its optimal position in the receptor's active site. De novo design software could then explore different linkers and core structures to connect to other key interaction points, potentially generating novel and more potent molecules.

Scaffold Hopping: This technique aims to replace the central molecular core (the scaffold) with a different one while retaining the essential pharmacophoric features responsible for biological activity. nih.gov For this series, the cyclohexanamine ring could be replaced by other cyclic or acyclic structures that maintain the correct spatial orientation of the amine and the benzyloxy side chain. This can lead to new compounds with improved properties, such as better synthetic accessibility or a more favorable patent landscape.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In addition to potency, a successful drug candidate must possess favorable ADME properties. In silico tools can predict these properties early in the discovery process, helping to identify and eliminate compounds that are likely to fail later in development. mdpi.comnih.gov

For analogs of this compound, various ADME parameters can be computationally estimated. These include adherence to Lipinski's Rule of Five, which predicts drug-likeness based on properties like molecular weight and logP. nih.govrsc.org Other important predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with P-glycoprotein transporters, and potential inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov By evaluating these properties in silico, researchers can prioritize analogs that not only have high potency but also a promising pharmacokinetic profile for further investigation. mdpi.comresearchgate.net

Table 4: Predicted In Silico ADME Properties for Hypothetical Analogs.
Compound IDMW (g/mol)LogPLipinski ViolationsPredicted GI AbsorptionPredicted BBB Permeant
Analog-1255.33.50HighYes
Analog-4271.33.10HighYes
Analog-7350.44.80HighNo
Analog-8510.65.52LowNo

Advanced Analytical Techniques in Research of 2 2,3 Difluorobenzyl Oxy Cyclohexanamine Derivatives

Chromatography-Mass Spectrometry for Metabolite Identification and Stability Studies (in vitro or ex vivo)

Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for elucidating the metabolic fate and stability of 2-((2,3-Difluorobenzyl)oxy)cyclohexanamine derivatives. In typical in vitro studies, the parent compound is incubated with liver microsomes or hepatocytes to simulate metabolic processes. Samples are taken at various time points and analyzed by high-performance liquid chromatography (HPLC) coupled to a mass spectrometer.

The primary objectives of these studies are to identify potential metabolites and to determine the rate of degradation of the parent compound. The high resolution and mass accuracy of modern mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, allow for the precise determination of the elemental composition of metabolites.

Common metabolic pathways for analogous arylcyclohexylamine compounds include N-dealkylation, hydroxylation of the cyclohexyl ring, and cleavage of ether linkages. wikipedia.org For this compound, researchers would screen for metabolites corresponding to these transformations. For instance, O-debenzylation would result in a hydroxocyclohexanamine derivative, while hydroxylation could occur at various positions on the cyclohexyl ring. The resulting mass spectra and fragmentation patterns provide structural information to identify these new chemical entities. nih.govresearchgate.net

Table 1: Hypothetical Metabolite Identification of this compound by LC-MS

CompoundProposed TransformationExpected [M+H]⁺ (m/z)Retention Time (min)
Parent Compound-270.15078.5
Metabolite 1 (M1)Hydroxylation (+O)286.14566.2
Metabolite 2 (M2)N-dealkylationVaries based on amine< 8.5
Metabolite 3 (M3)O-debenzylation115.10213.1

Note: The data in this table is hypothetical and for illustrative purposes.

High-Resolution NMR for Ligand-Target Binding and Conformational Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights into the binding of this compound derivatives to their biological targets and characterizes their three-dimensional structure in solution. nih.gov

Protein-observed NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to map the ligand-binding site. nih.gov In this approach, a uniformly 15N-labeled protein target is titrated with the unlabeled compound. Residues at the binding interface experience a change in their chemical environment, leading to chemical shift perturbations (CSPs) in the HSQC spectrum. By mapping these changes onto the protein's structure, the binding site can be precisely identified.

To understand the compound's active conformation, ligand-observed NMR techniques like Saturation Transfer Difference (STD) NMR and Nuclear Overhauser Effect (NOE) spectroscopy are employed. STD-NMR identifies which protons of the ligand are in close contact with the protein, while NOE experiments measure through-space distances between protons within the molecule, providing constraints to build a 3D model of its bound conformation. mdpi.com

Table 2: Illustrative Chemical Shift Perturbations in a Target Protein upon Binding

ResidueShift Δδ (ppm) in ¹HShift Δδ (ppm) in ¹⁵NLocation
Val-250.351.10Binding Pocket
Leu-480.280.95Binding Pocket
Phe-910.311.02Binding Pocket
Ala-1500.020.05Distal to Pocket

Note: The data in this table is hypothetical and for illustrative purposes.

Label-Free Biosensor Technologies for Binding Kinetics (e.g., Surface Plasmon Resonance - SPR, Bio-Layer Interferometry - BLI)

Label-free biosensor technologies such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are crucial for quantifying the kinetics of the interaction between this compound derivatives and their protein targets. researchgate.net These techniques monitor biomolecular interactions in real-time without the need for fluorescent or radioactive labels. nih.gov

In a typical SPR or BLI experiment, the target protein is immobilized on the surface of a sensor chip. synthelis.comnih.gov A solution containing the small molecule derivative is then flowed over the surface. The binding of the molecule to the immobilized protein causes a change in the refractive index (in SPR) or the interference pattern of reflected light (in BLI) at the sensor surface. synthelis.commdpi.com

This signal change is monitored over time, generating a sensorgram that allows for the calculation of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is then determined from the ratio of these rates (kₑ/kₐ). researchgate.net

Table 3: Kinetic Parameters for a Series of Derivatives Determined by BLI

Compound Derivativekₐ (1/Ms)kₑ (1/s)Kₑ (nM)
Derivative A1.5 x 10⁵3.0 x 10⁻³20
Derivative B2.1 x 10⁵4.0 x 10⁻³19
Derivative C1.2 x 10⁵8.4 x 10⁻³70
Derivative D3.5 x 10⁵1.7 x 10⁻⁴0.5

Note: The data in this table is hypothetical and for illustrative purposes.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a complete thermodynamic profile of the binding interaction between a ligand and its target. nih.goviitkgp.ac.in It directly measures the heat released (exothermic) or absorbed (endothermic) when a compound like this compound binds to its target protein. malvernpanalytical.com

In an ITC experiment, the small molecule is titrated in small aliquots into a sample cell containing the target protein at a constant temperature. whiterose.ac.uk The resulting heat changes are measured with high sensitivity. The data is plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm yields the binding affinity (Kₐ or its inverse, Kₑ), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH). springernature.combitesizebio.com From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a comprehensive understanding of the driving forces behind the binding event. frontiersin.org

Table 4: Thermodynamic Profile of Binding via Isothermal Titration Calorimetry

ParameterValueUnit
Stoichiometry (n)1.05-
Dissociation Constant (Kₑ)25nM
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (TΔS)2.3kcal/mol
Gibbs Free Energy (ΔG)-10.8kcal/mol

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Microscopy Techniques for Subcellular Localization and Cellular Effects (e.g., fluorescence microscopy, confocal microscopy)

To visualize the distribution of this compound derivatives within cells and observe their effects, advanced microscopy techniques are utilized. youtube.com Since the compound itself is not fluorescent, a fluorescently labeled analog must be synthesized, for example, by conjugating a fluorophore such as rhodamine or fluorescein (B123965) to the molecule.

Confocal laser scanning microscopy (CLSM) is a preferred method as it provides high-resolution optical images with depth selectivity, effectively removing out-of-focus light. oxinst.comnih.gov Live cells are treated with the fluorescently labeled derivative, and its uptake and subcellular localization can be tracked over time. nih.gov Co-localization studies, using specific fluorescent markers for organelles like mitochondria (e.g., MitoTracker) or the nucleus (e.g., DAPI), can reveal the specific cellular compartments where the compound accumulates. mdpi.comresearchgate.net

For even higher resolution, super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM) can be employed. numberanalytics.comnih.govnih.gov These methods can achieve resolutions beyond the diffraction limit of light, potentially revealing interactions with specific subcellular nanostructures. aip.org

Table 5: Summary of Cellular Imaging Findings with a Fluorescent Derivative

Cellular CompartmentCo-localization ObservedCellular Effect Noted
Plasma MembraneTransientNo change in morphology
CytoplasmDiffuse SignalNo observable stress granules
MitochondriaStrong Punctate StainingAlteration in mitochondrial network
NucleusMinimalNo observable change

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Directions and Unexplored Avenues for 2 2,3 Difluorobenzyl Oxy Cyclohexanamine Containing Compounds

Development of Novel Stereoselective Synthetic Pathways for Enhanced Efficiency

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Future research should prioritize the development of novel, efficient, and highly stereoselective synthetic routes to access all possible stereoisomers of 2-((2,3-Difluorobenzyl)oxy)cyclohexanamine and its derivatives.

Modern synthetic methodologies offer a range of possibilities to achieve this. For instance, visible-light-enabled photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives. nih.govrsc.orgnih.govrsc.org This approach allows for the construction of complex cyclic amines under mild reaction conditions and could be adapted to introduce the desired functionalities with high diastereoselectivity. nih.govrsc.orgnih.govrsc.org Furthermore, organocatalysis presents a metal-free alternative for the asymmetric synthesis of related structures, such as chiral 1,2-amino alcohols and their derivatives. researchgate.netnih.gov The development of chiral phosphoric acid catalysts, for example, has enabled highly enantioselective reactions to form key intermediates. nih.gov

Another promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials. purdue.edu Designing a multicomponent reaction to assemble the this compound core could significantly improve synthetic efficiency. Additionally, exploring enzymatic resolutions and desymmetrization strategies for key intermediates could provide access to enantiopure compounds.

A comparative analysis of potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, excellent stereocontrol. nih.govrsc.orgnih.govrsc.orgSubstrate scope may need optimization for the specific target scaffold.
Organocatalysis Metal-free, environmentally friendly, high enantioselectivity. nih.govCatalyst loading and reaction times may need to be optimized.
Multicomponent Reactions High atom economy, operational simplicity, rapid access to molecular diversity. purdue.eduAchieving high stereoselectivity can be challenging.
Enzymatic Methods High enantioselectivity, mild reaction conditions.Enzyme stability and substrate specificity may be limiting factors.

By systematically investigating these and other advanced synthetic methods, researchers can establish robust and scalable routes to a diverse library of stereochemically defined this compound analogs, which is essential for thorough structure-activity relationship (SAR) studies.

Exploration of Allosteric Modulation Mechanisms with Scaffold Derivatives

Allosteric modulation, the regulation of a protein's activity by binding to a site distinct from the primary (orthosteric) binding site, offers a nuanced approach to drug design with potential advantages in terms of selectivity and safety. The this compound scaffold, with its conformational flexibility and multiple points for diversification, is an attractive candidate for the design of allosteric modulators.

Future research should focus on designing and synthesizing derivatives of this scaffold to probe for allosteric binding pockets on various biological targets. This involves computational modeling to identify potential allosteric sites and to predict the binding modes of scaffold derivatives. Subsequent synthesis and biological evaluation of these compounds can then validate these predictions. Techniques such as X-ray crystallography and cryo-electron microscopy will be crucial in elucidating the precise binding interactions and the conformational changes induced by these allosteric modulators.

Investigation of Combination Studies with Other Molecular Probes (in vitro or in vivo preclinical)

The complexity of many diseases often necessitates combination therapies that target multiple pathways simultaneously. Investigating the synergistic or additive effects of this compound-containing compounds with other known molecular probes or therapeutic agents is a critical area for future research.

In vitro studies can be designed to assess the impact of these combinations on cellular signaling pathways, cell viability, and other relevant biological readouts. Promising combinations can then be advanced to in vivo preclinical models to evaluate their efficacy and to understand their pharmacokinetic and pharmacodynamic profiles in a more complex biological system. Such studies could reveal novel therapeutic strategies and expand the potential applications of this chemical scaffold.

Application of the Scaffold as a Chemical Probe for Novel Biological Target Discovery

Chemical probes are small molecules that can be used to perturb and study the function of specific proteins or pathways. The this compound scaffold can be functionalized to create a library of chemical probes for the discovery of novel biological targets. This can be achieved by incorporating photoreactive groups for covalent labeling of target proteins or by attaching affinity tags for pull-down experiments.

By treating cells or cell lysates with these probes and subsequently identifying the interacting proteins using mass spectrometry-based proteomics, researchers can uncover previously unknown binding partners and biological functions associated with this chemical class. This approach has the potential to open up new avenues for drug discovery and to provide a deeper understanding of cellular biology.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be leveraged to accelerate the design and optimization of compounds based on the this compound scaffold.

Generative AI models can be trained on existing chemical and biological data to propose novel molecular structures with improved potency, selectivity, and pharmacokinetic properties. Machine learning algorithms can be used to build predictive models for various endpoints, such as binding affinity, toxicity, and metabolic stability, thereby reducing the need for extensive experimental screening. This in silico approach can significantly shorten the drug discovery timeline and reduce costs.

Emerging Methodologies for Comprehensive Target Identification and Validation Beyond Direct Binding

While direct binding assays are essential for identifying the primary targets of a compound, a comprehensive understanding of its mechanism of action requires looking beyond simple affinity measurements. Emerging methodologies can provide a more holistic view of a compound's biological effects.

Q & A

Basic: What are the common synthetic routes for 2-((2,3-Difluorobenzyl)oxy)cyclohexanamine, and how are intermediates validated?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Benzylation of Cyclohexanamine: A 2,3-difluorobenzyl group is introduced via nucleophilic substitution or reductive amination. For example, intermediates like ethyl 2-(2,3-difluorobenzylidene) derivatives are formed under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

Oxy-functionalization: Etherification of the cyclohexanamine scaffold using a hydroxyl-containing precursor, often requiring catalysts like Pd or Cu for C–O bond formation .

Purification: Column chromatography or recrystallization ensures purity (>97% by HPLC), validated via LCMS (e.g., m/z 403 [M+H]+ observed in related compounds) .
Validation: Intermediates are characterized using 1H/19F^1\text{H}/^{19}\text{F}-NMR to confirm regioselectivity and FT-IR to verify functional groups. Mass spectrometry (e.g., LCMS) confirms molecular weight .

Basic: How is the stereochemistry and conformational flexibility of this compound analyzed?

Methodological Answer:

  • Stereochemical Analysis: X-ray crystallography is preferred for resolving axial/equatorial positioning of substituents. For fluorinated cyclohexanes, 1H^1\text{H}-NMR coupling constants (JJ-values) distinguish chair conformations .
  • Conformational Studies: Density Functional Theory (DFT) calculations predict low-energy conformers. Fluorine atoms influence ring puckering due to their electronegativity, as seen in all-cis-tetrafluorocyclohexane analogs .

Advanced: How can reaction yields for this compound be optimized when scaling up synthesis?

Methodological Answer:
Key factors include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates. For etherification, THF with NaH improves reaction efficiency .
  • Temperature Control: Exothermic steps (e.g., benzylation) require slow addition and cooling (0–5°C) to minimize side products .
  • Catalyst Screening: Pd(OAc)2_2 or Pd/C accelerates coupling reactions, while reducing agents like NaBH4_4 stabilize amines .
    Data-Driven Optimization: Design of Experiments (DoE) identifies critical parameters. For example, a 65% yield was achieved in a related benzylidene hydrazine synthesis by optimizing molar ratios and reaction time .

Advanced: How to resolve contradictions in biological activity data between this compound and its analogs?

Methodological Answer:
Contradictions often arise from:

Fluorine Substitution Patterns: The 2,3-difluoro group may alter binding affinity vs. 3,4-difluoro analogs. Compare IC50_{50} values via competitive binding assays (e.g., using radiolabeled ligands) .

Metabolic Stability: Incubate compounds with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Fluorine’s electron-withdrawing effect can reduce CYP450-mediated oxidation .

Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets. Arylcyclohexylamine derivatives often interact with NMDA receptors, requiring patch-clamp electrophysiology for validation .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use C18 columns with UV detection (λ = 254 nm). Retention times (e.g., 0.97 minutes under SQD-FA05 conditions) confirm identity .
    • Elemental Analysis: Verify C, H, N, F content within ±0.4% of theoretical values.
  • Stability Testing:
    • Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor decomposition via TLC or UPLC-MS. Fluorinated compounds are typically stable at -20°C in amber vials .

Advanced: How does the difluorobenzyl moiety influence the compound’s pharmacokinetic profile?

Methodological Answer:
The 2,3-difluorobenzyl group:

  • Enhances Lipophilicity: LogP increases by ~0.5 units compared to non-fluorinated analogs, measured via shake-flask method. This improves blood-brain barrier penetration in rodent models .
  • Metabolic Resistance: Fluorine atoms block hydroxylation sites, reducing first-pass metabolism. Quantify using hepatocyte clearance assays (e.g., 50% remaining after 1 hour vs. 20% for non-fluorinated analogs) .
  • Protein Binding: Assess via equilibrium dialysis; fluorinated compounds show 85–90% binding to albumin, altering free drug concentrations .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT guidelines).
  • Storage: Store at -20°C under argon in sealed containers. Avoid exposure to moisture (hygroscopicity testing recommended) .

Advanced: What strategies are effective for functionalizing the cyclohexanamine core to enhance target selectivity?

Methodological Answer:

  • Ring Substitution: Introduce electron-withdrawing groups (e.g., -CF3_3) at C4 to modulate receptor affinity. Synthesize via Friedel-Crafts alkylation .
  • Side-Chain Modification: Attach piperazine or spirocyclic groups to improve selectivity for serotonin vs. dopamine receptors. Monitor via radioligand displacement assays (Ki_i values) .
  • Prodrug Design: Esterify the amine with tert-butyl carbamates (e.g., tert-butyl ((1R,2R)-2-oxy)carbamate) to enhance bioavailability, followed by enzymatic cleavage studies .

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